molecular formula C9H8N2O2 B12863879 5-(Methylamino)-2-cyanobenzoic acid

5-(Methylamino)-2-cyanobenzoic acid

Cat. No.: B12863879
M. Wt: 176.17 g/mol
InChI Key: QKMRPHOVOPDIFU-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-cyanobenzoic acid is a benzoic acid derivative featuring a methylamino group at position 5 and a cyano group at position 2 of the aromatic ring. Its molecular structure (C₉H₈N₂O₂) combines electron-withdrawing (cyano) and electron-donating (methylamino) groups, creating unique physicochemical properties. Its reactivity is influenced by the interplay of substituents, enabling applications in metal complexation and pharmaceutical intermediates .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-cyano-5-(methylamino)benzoic acid

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-6(5-10)8(4-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

QKMRPHOVOPDIFU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-cyanobenzoic acid typically involves the cyanoacetylation of methylamino compounds. One common method is the reaction of methylamine with cyanoacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-(Methylamino)-2-cyanobenzoic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(Methylamino)-2-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(Methylamino)-2-cyanobenzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, stability, and applications.

Compound Name Substituents Key Properties Applications References
5-(Methylamino)-2-cyanobenzoic acid -NHCH₃ (C5), -CN (C2), -COOH (C1) High polarity due to -CN and -COOH; moderate solubility in polar solvents. Precursor for benzodiazepines, metal complexes.
5-Methoxy-2-methylbenzoic acid -OCH₃ (C5), -CH₃ (C2), -COOH (C1) Lower polarity (methoxy group); melting point ~150–155°C; 95% purity (AC1L697O). Intermediate in agrochemicals and dyes.
5-Iodo-2-methylbenzoic acid -I (C5), -CH₃ (C2), -COOH (C1) Heavy atom effect (iodine); poor water solubility; used in X-ray crystallography. Structural analysis, halogenated intermediates.
2-Methylamino-5-nitrobenzoic acid -NHCH₃ (C2), -NO₂ (C5), -COOH (C1) Strong electron-withdrawing -NO₂ group; acidic (pKa ~3.2). Antibacterial agents, coordination chemistry.
5-Cyano-2-methoxybenzaldehyde -CN (C5), -OCH₃ (C2), -CHO (C1) Aldehyde group enhances reactivity; used in Schiff base synthesis. Fluorescent probes, organic ligands.

Key Findings:

Substituent Effects on Reactivity: The cyano group in 5-(Methylamino)-2-cyanobenzoic acid increases electrophilicity at C2, facilitating nucleophilic substitutions, unlike the methoxy group in 5-Methoxy-2-methylbenzoic acid, which stabilizes the ring via resonance . The methylamino group (C5) enhances solubility in polar aprotic solvents compared to the nitro group in 2-Methylamino-5-nitrobenzoic acid, which reduces solubility due to increased acidity .

Stability and Synthesis: The cyano group in the target compound may lead to hydrolytic instability under basic conditions, whereas methoxy or methyl substituents (e.g., 5-Methoxy-2-methylbenzoic acid) improve thermal stability .

Biological Activity

5-(Methylamino)-2-cyanobenzoic acid, often referred to as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

5-(Methylamino)-2-cyanobenzoic acid possesses a unique chemical structure that contributes to its biological activity. The presence of a methylamino group and a cyano group enhances its interaction with biological targets. Its molecular formula is C9H10N2O2C_9H_10N_2O_2, and it exhibits both acidic and basic properties due to the carboxylic acid and amino functional groups.

The biological activity of 5-(Methylamino)-2-cyanobenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological functions.
  • Antimicrobial Activity : Preliminary studies suggest that 5-(Methylamino)-2-cyanobenzoic acid exhibits antimicrobial properties against various bacterial strains.

Biological Activity Overview

Activity Type Description
Enzyme InhibitionInhibits enzymes such as cyclooxygenase (COX), affecting inflammatory responses.
Antimicrobial EffectsDemonstrates activity against Gram-positive and Gram-negative bacteria.
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Antioxidant PropertiesMay scavenge free radicals, contributing to its protective effects in biological systems.

Case Studies

  • Antimicrobial Study :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 5-(Methylamino)-2-cyanobenzoic acid against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent .
  • Cytotoxicity Assessment :
    Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that 5-(Methylamino)-2-cyanobenzoic acid induces apoptosis in a dose-dependent manner. The IC50 values were determined to be around 30 µM for HeLa cells, highlighting its potential role in cancer therapy .
  • Anti-inflammatory Effects :
    In a preclinical model of inflammation, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it could serve as an anti-inflammatory agent, potentially beneficial for conditions like arthritis .

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